molecular formula C11H14ClNO2S B6444063 (5-chlorothiophen-2-yl)(4-methoxypiperidin-1-yl)methanone CAS No. 1235388-31-4

(5-chlorothiophen-2-yl)(4-methoxypiperidin-1-yl)methanone

Cat. No.: B6444063
CAS No.: 1235388-31-4
M. Wt: 259.75 g/mol
InChI Key: HMLLHYMMMAODGK-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)(4-methoxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with a chlorine atom and a piperidine ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chlorothiophen-2-yl)(4-methoxypiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Methoxylation: The piperidine ring is methoxylated using reagents like sodium methoxide.

    Coupling Reaction: The chlorothiophene and methoxypiperidine intermediates are coupled under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-chlorothiophen-2-yl)(4-methoxypiperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

(5-chlorothiophen-2-yl)(4-methoxypiperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals, catalysts, and materials science.

Mechanism of Action

The mechanism of action of (5-chlorothiophen-2-yl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-chlorothiophen-2-yl)(4-methoxypiperidin-1-yl)methanone: Unique due to its specific substitution pattern and combination of functional groups.

    (5-chlorothiophen-2-yl)(4-hydroxypiperidin-1-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    (5-chlorothiophen-2-yl)(4-aminopiperidin-1-yl)methanone: Contains an amino group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chlorothiophene ring and a methoxypiperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c1-15-8-4-6-13(7-5-8)11(14)9-2-3-10(12)16-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLHYMMMAODGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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